3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
Description
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3rd and 5th positions with para-chlorophenyl and para-nitrophenyl groups, respectively. This compound has garnered attention for its role as a Sirtuin 2 (Sirt2) inhibitor, with demonstrated activity against leukemia cell lines (IC50 = 10 µM for analog 21a) . Its structure-activity relationship (SAR) highlights the necessity of a para-substituted phenyl at position 3 and an electron-withdrawing group (e.g., nitro) at position 5 for optimal Sirt2 inhibition .
Properties
CAS No. |
96898-37-2 |
|---|---|
Molecular Formula |
C14H8ClN3O3 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-5-1-9(2-6-11)13-16-14(21-17-13)10-3-7-12(8-4-10)18(19)20/h1-8H |
InChI Key |
DAEHQTYJJQDOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate Amidoximes
4-Chlorobenzamidoxime is prepared by treating 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol under reflux. The reaction proceeds via nucleophilic addition, forming the amidoxime after 6–8 hours (yield: 85–90%). Parallelly, 4-nitrobenzoyl chloride is synthesized by reacting 4-nitrobenzoic acid with thionyl chloride, yielding a highly reactive acylating agent.
Cyclization to Form the Oxadiazole Core
The cyclocondensation of 4-chlorobenzamidoxime with 4-nitrobenzoyl chloride is conducted in anhydrous dimethyl sulfoxide (DMSO) at 120°C for 4 hours. DMSO acts as both solvent and dehydrating agent, facilitating the elimination of water and HCl. The reaction’s progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization from ethanol (yield: 68–72%).
Key Parameters:
-
Molar Ratio: 1:1 stoichiometry of amidoxime to acyl chloride.
-
Temperature: Optimal cyclization occurs at 120°C; lower temperatures result in incomplete reactions.
-
Solvent: Polar aprotic solvents (e.g., DMSO, dimethylformamide) enhance reaction efficiency.
One-Pot Three-Component Synthesis
Recent advancements have streamlined synthesis via one-pot methodologies, minimizing intermediate isolation. This approach combines 4-chlorobenzonitrile, hydroxylamine, and 4-nitrobenzoyl chloride in a sequential reaction.
Reaction Mechanism and Optimization
-
Amidoxime Formation: 4-Chlorobenzonitrile reacts with hydroxylamine (50% aqueous) in acetic acid at 100°C for 2 hours, forming 4-chlorobenzamidoxime.
-
Acylation: Without isolating the amidoxime, 4-nitrobenzoyl chloride is added in tetrahydrofuran (THF) at 0°C, yielding an O-acylated intermediate.
-
Cyclization: The mixture is heated to 120°C in DMSO for 1 hour, inducing cyclodehydration.
Yield Enhancement Strategies:
-
Catalytic Acid: Adding 2–3 drops of acetic acid accelerates amidoxime formation.
-
Solvent System: THF ensures intermediate solubility, while DMSO drives cyclization via its high boiling point and polarity.
Table 1: Comparative Yields Across Solvent Systems
| Solvent Combination | Temperature (°C) | Yield (%) |
|---|---|---|
| THF/DMSO | 120 | 75 |
| Ethanol/DMSO | 120 | 62 |
| Acetonitrile/DMSO | 120 | 58 |
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. In this method, 4-chlorobenzamidoxime and 4-nitrobenzoyl chloride are irradiated at 150°C in DMSO for 15 minutes. The localized superheating accelerates cyclization, achieving yields comparable to classical methods (70–73%).
Advantages:
-
Time Efficiency: 80–90% reduction in reaction time.
-
Energy Savings: Lower overall thermal energy input.
Catalytic Approaches Using Polymer-Supported Reagents
Immobilized catalysts, such as polystyrene-bound triphenylphosphine, have been employed to simplify purification. In this protocol, the cyclization step is catalyzed by the polymer-bound reagent in dichloromethane at reflux. Post-reaction, the catalyst is filtered off, and the product is isolated via solvent evaporation (yield: 65–68%).
Limitations:
-
Catalyst Cost: Higher expense compared to homogeneous catalysts.
-
Substrate Scope: Limited efficacy with sterically hindered substrates.
Green Chemistry Alternatives
Solvent-Free Synthesis
Grinding 4-chlorobenzamidoxime and 4-nitrobenzoyl chloride in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA) induces mechanochemical cyclization. After 30 minutes of grinding, the crude product is washed with cold ethanol (yield: 60–63%).
Aqueous-Mediated Reactions
Using water as a solvent with cetyltrimethylammonium bromide (CTAB) as a surfactant enables cyclization at 100°C. While environmentally benign, yields remain moderate (55–58%) due to poor solubility of aromatic intermediates.
Structural Characterization and Analytical Data
Spectroscopic Confirmation:
-
IR Spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (C=N) and 1,520 cm⁻¹ (NO₂ asymmetric stretch).
-
¹H NMR (CDCl₃): δ 8.25–8.30 (d, 2H, Ar-NO₂), 7.85–7.90 (d, 2H, Ar-Cl), 7.50–7.60 (m, 4H, aromatic).
-
Mass Spectrometry: Molecular ion peak at m/z 327 [M⁺], with fragments at m/z 292 (loss of Cl) and 246 (loss of NO₂).
Thermal Analysis:
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 3-(4-Chlorophenyl)-5-(4-aminophenyl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives with additional functional groups
Scientific Research Applications
Medicinal Applications
The medicinal potential of 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied, particularly for its anticancer properties.
Key Findings:
- Anticancer Activity : Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer types such as glioblastoma and breast cancer .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies indicate strong binding affinities to tubulin, suggesting that these compounds may serve as effective tubulin inhibitors .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H460 | 75.99 |
| 6c | Various | Significant antibacterial activity |
Antibacterial Properties
The antibacterial efficacy of this compound has also been documented. Compounds within this class have shown promising results against both Gram-negative and Gram-positive bacteria.
Case Study:
- A study reported that certain derivatives displayed minimal inhibitory concentrations (MICs) as low as 8 µg/mL against specific bacterial strains, indicating their potential as antibacterial agents .
Agricultural Applications
In agriculture, compounds based on oxadiazoles have been investigated for their insecticidal properties.
Findings:
- Studies indicate that oxadiazole derivatives can act as effective insecticides against various pests, potentially offering a more environmentally friendly alternative to traditional chemical pesticides .
Material Science Applications
The unique properties of oxadiazoles extend to material science where they are used in the development of UV-absorbing materials and fluorescent dyes.
Applications:
- These compounds can be integrated into polymers to enhance their thermal stability and UV resistance, making them suitable for applications in coatings and packaging materials .
Summary of Biological Activities
The biological significance of this compound is summarized in the following table:
Table 2: Biological Activities of Oxadiazoles
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of cancer cell growth |
| Antibacterial | Effective against Gram-negative and Gram-positive bacteria |
| Insecticidal | Potential use in pest control |
| Antifungal | Exhibits antifungal activity |
| Anti-inflammatory | Reduces inflammation in various models |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Inhibiting Enzymes: It can bind to the active sites of enzymes, inhibiting their activity and disrupting metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, affecting replication and transcription processes.
Modulating Receptor Activity: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Selected 1,2,4-Oxadiazole Derivatives
Key Observations:
Substituent Effects: Electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) at para positions enhance target binding. For example, the 4-nitrophenyl group at R5 in the target compound is critical for Sirt2 inhibition , while its replacement with a pyridin-3-yl group shifts activity to antiviral applications . Alkyl chains (e.g., propyl at R5) reduce biological activity, as seen in 3-(4-nitrophenyl)-5-propyl-1,2,4-oxadiazole, which lacks reported pharmacological effects .
Isomerism Impact :
- The 1,3,4-oxadiazole isomer (e.g., compound XIV) exhibits CNS depressant activity, whereas the 1,2,4-oxadiazole isomer (target compound) shows Sirt2 inhibition. This highlights the role of ring connectivity in modulating biological targets .
Anti-Inflammatory and Analgesic Derivatives
Compounds with 1,3,4-oxadiazole cores and ketone-linked substituents demonstrate notable anti-inflammatory activity. For instance, 2-[3-(4-chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles showed 59.5–61.9% inhibition in carrageenan-induced edema (vs. 64.3% for indomethacin) .
Physicochemical Properties
Table 2: Molecular Properties of Selected Oxadiazole Derivatives
† Estimated based on analog 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole .
- Solubility : Low logSw values (-4.9) indicate poor water solubility, necessitating formulation optimization for therapeutic use.
Biological Activity
3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. The oxadiazole ring structure is known for its potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents. This article reviews the biological activity of this compound, presenting data from various studies and highlighting its therapeutic potential.
- IUPAC Name : this compound
- CAS Number : 54608-84-3
- Molecular Formula : C14H8ClN3O3
- Molecular Weight : 301.68462 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of both chlorine and nitro groups enhances its reactivity and potential to modulate biological pathways. Mechanistically, it may inhibit specific enzymes or receptors involved in disease processes.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of oxadiazole derivatives. For instance:
- A study reported that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers. The compound showed IC50 values ranging from 0.67 µM to 0.87 µM against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
In another study, compounds similar to this compound demonstrated effective growth inhibition percentages against MDA-MB-435 (melanoma) and T-47D (breast cancer) cell lines .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising antibacterial and antifungal activities. For example:
- Oxadiazoles with electron-withdrawing groups like nitro have been reported to enhance antimicrobial efficacy significantly .
Anti-inflammatory Activity
Research indicates that oxadiazole compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure–Activity Relationship (SAR)
The biological activity of oxadiazoles is influenced by their structural components:
- Substitution patterns on the phenyl rings significantly affect potency; for instance, the introduction of electron-withdrawing groups like nitro or chloro enhances activity .
Case Studies
- Anticancer Efficacy : A synthesized derivative of 1,2,4-oxadiazole was tested against a panel of cancer cell lines as per NCI guidelines. The results indicated that certain derivatives exhibited superior cytotoxicity compared to standard treatments like erlotinib .
- Antimicrobial Testing : In vitro evaluations revealed that some oxadiazole derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Q & A
Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole, and how can purity be maximized?
The synthesis typically involves coupling reactions between substituted amidoximes and activated carboxylic acid derivatives. For example, the Staudinger/aza-Wittig reaction has been successfully applied to synthesize bis-oxadiazole derivatives under controlled conditions (e.g., dichloromethane or ethanol as solvents, temperatures between 60–80°C). Key steps include:
- Precursor preparation: Use of 4-chlorobenzamidoxime and 4-nitrobenzoic acid derivatives.
- Cyclization: Catalytic base (e.g., Cs₂CO₃) or coupling agents (e.g., EDCI) to form the oxadiazole ring.
- Purification: Flash chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (DCM/methanol) achieve >95% purity . Characterization via IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.5–8.5 ppm), and HRMS confirms structural integrity .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- ¹H NMR : Aromatic protons from the 4-chlorophenyl and 4-nitrophenyl groups appear as distinct doublets (J ≈ 8–9 Hz).
- ¹³C NMR : Signals at ~165 ppm (C=N of oxadiazole) and 125–150 ppm (aromatic carbons).
- HRMS : Exact mass calculation (C₁₄H₈ClN₃O₃) requires resolving power >20,000 to distinguish isotopic peaks (e.g., Cl vs. ³⁷Cl).
- XRD : Single-crystal analysis confirms planarity of the oxadiazole ring and dihedral angles between substituents .
Advanced Research Questions
Q. How do structural modifications at the 3- and 5-positions influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- 3-position (4-chlorophenyl) : Chlorine enhances electron-withdrawing effects, stabilizing the oxadiazole ring and improving binding to targets like Sirt2 (IC₅₀ ≈ 1.5–10 µM). Replacement with pyridyl groups retains activity but alters solubility .
- 5-position (4-nitrophenyl) : Nitro groups enhance π-π stacking with hydrophobic enzyme pockets (e.g., in caspase-3 activation). Substitution with methoxy or trifluoromethyl groups reduces potency due to steric hindrance .
- Key data : Derivatives with para-substituted aryl groups show 5–10× higher activity than meta-substituted analogs in apoptosis assays .
Q. What mechanistic insights explain its role as a Sirt2 inhibitor and apoptosis inducer?
- Sirt2 inhibition : The compound competitively binds to the α-tubulin-acetylLys40 peptide substrate site, disrupting deacetylation (IC₅₀ = 1.5 µM). Molecular docking shows hydrogen bonding between the oxadiazole nitrogen and His187 residue .
- Apoptosis induction : In T47D breast cancer cells, it triggers G₁-phase arrest (72% cells at 10 µM) via upregulation of p21 and Bax/Bcl-2 ratio modulation. Target identification via photoaffinity labeling identified TIP47 (IGF II receptor binding protein) as a key interactor .
Q. How can researchers address contradictions in cytotoxicity data across cell lines?
Discrepancies arise from cell-specific expression of molecular targets (e.g., Sirt2 vs. TIP47). Methodological recommendations:
- Dose-response profiling : Test concentrations from 0.1–100 µM to identify cell-line-specific IC₅₀ values.
- Combination studies : Pair with autophagy inhibitors (e.g., chloroquine) to distinguish apoptosis-dependent vs. -independent effects.
- Biomarker validation : Use Western blotting for caspase-3 cleavage (apoptosis) and acetylated α-tubulin (Sirt2 activity) .
Methodological Challenges
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Convert nitro groups to amine via reduction (e.g., H₂/Pd-C) for enhanced aqueous solubility.
- Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life (tested in MX-1 xenograft models) .
- Co-solvent systems : DMSO/PBS (≤1% v/v) avoids precipitation in cell culture media .
Q. How can computational modeling guide further optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
